2-[(2-Chloroimidazo[1,2-a]pyridin-3-yl)sulfonylamino]-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Chloroimidazo[1,2-a]pyridin-3-yl)sulfonylamino]-2-methylpropanoic acid, also known as CPI-455, is a small molecule inhibitor that has been developed for its potential use as an anticancer agent. This compound has been shown to inhibit the activity of a specific protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. Inhibition of BRD4 has been shown to have anti-tumor effects in various types of cancer, making CPI-455 a promising candidate for further research.
Mecanismo De Acción
The primary mechanism of action of 2-[(2-Chloroimidazo[1,2-a]pyridin-3-yl)sulfonylamino]-2-methylpropanoic acid is through the inhibition of BRD4, which is a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 is involved in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to specific regions of the genome. Inhibition of BRD4 by this compound disrupts this process, leading to decreased expression of genes that are important for cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its effects on gene expression, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(2-Chloroimidazo[1,2-a]pyridin-3-yl)sulfonylamino]-2-methylpropanoic acid is that it has shown efficacy against a wide range of cancer cell lines, suggesting that it may have broad applicability as an anticancer agent. However, like many small molecule inhibitors, this compound may have limitations in terms of specificity and selectivity. Further research will be needed to determine the optimal conditions for the use of this compound in laboratory experiments.
Direcciones Futuras
There are several potential future directions for research on 2-[(2-Chloroimidazo[1,2-a]pyridin-3-yl)sulfonylamino]-2-methylpropanoic acid. One area of interest is the use of this compound in combination with other anticancer agents, such as immune checkpoint inhibitors. Another area of interest is the development of more potent and selective BRD4 inhibitors, which may have improved efficacy and fewer side effects. In addition, further research will be needed to determine the optimal dosing and administration schedule for this compound in clinical trials.
Métodos De Síntesis
The synthesis of 2-[(2-Chloroimidazo[1,2-a]pyridin-3-yl)sulfonylamino]-2-methylpropanoic acid involves several steps, including the preparation of the imidazopyridine intermediate, the introduction of the sulfonyl group, and the final addition of the 2-methylpropanoic acid moiety. The process has been described in detail in a patent application filed by the compound's developers.
Aplicaciones Científicas De Investigación
2-[(2-Chloroimidazo[1,2-a]pyridin-3-yl)sulfonylamino]-2-methylpropanoic acid has been extensively studied in preclinical models of cancer, including both in vitro and in vivo experiments. These studies have shown that this compound is able to inhibit the growth of various cancer cell lines, including those derived from leukemia, lymphoma, and solid tumors such as breast and lung cancer. In addition, this compound has been shown to have synergistic effects when used in combination with other anticancer agents, such as histone deacetylase inhibitors.
Propiedades
IUPAC Name |
2-[(2-chloroimidazo[1,2-a]pyridin-3-yl)sulfonylamino]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O4S/c1-11(2,10(16)17)14-20(18,19)9-8(12)13-7-5-3-4-6-15(7)9/h3-6,14H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQBGBVUNSDJFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NS(=O)(=O)C1=C(N=C2N1C=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.